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Compound of Interest

Compound Name: Erythromycin A dihydrate

Cat. No.: B15564238

An in-depth guide to the crystal structure and molecular conformation of Erythromycin A
dihydrate for researchers, scientists, and drug development professionals.

Abstract

Erythromycin A, a widely used macrolide antibiotic, exists as a dihydrate crystalline form which
is crucial for its stability and formulation. This technical guide provides a comprehensive
overview of the crystal structure and molecular conformation of Erythromycin A dihydrate.
The crystallographic data, including unit cell parameters, atomic coordinates, and key
intramolecular dimensions, are presented in structured tables. Detailed experimental protocols
for crystal growth and X-ray diffraction analysis, as reported in the seminal study by
Stephenson et al. (1997), are also outlined. A visual representation of the experimental
workflow is provided to further clarify the process of structure determination.

Crystal Structure of Erythromycin A Dihydrate

The crystal structure of Erythromycin A dihydrate was determined by single-crystal X-ray
diffraction. The compound crystallizes in the orthorhombic space group P 21 21 21 with four
molecules of erythromycin and eight molecules of water in the unit cell.[1]

Crystallographic Data

The fundamental crystallographic data for Erythromycin A dihydrate is summarized in the
table below. This data is essential for understanding the packing of the molecules in the crystal
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lattice.
Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (A) 9.1829
b (A) 9.6316
c (A) 47.151
a(°) 90
B () 90
y () 90
Volume (A3) 4172.9
VA 4
COD ID 5000127

Table 1: Unit cell parameters of Erythromycin A dihydrate.[1]

Atomic Coordinates

The asymmetric unit of the Erythromycin A dihydrate crystal contains one molecule of
Erythromycin A and two molecules of water. The fractional atomic coordinates for the non-
hydrogen atoms are provided in the following table. These coordinates define the precise
position of each atom within the unit cell.

(Note: A comprehensive list of atomic coordinates is extensive. A selection of key atoms is
presented here for illustrative purposes. For a complete list, please refer to the Crystallography
Open Database entry 5000127.)
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Atom X y z

o1 0.5987 0.8943 0.3833
C1 0.5435 0.9998 0.3705
C2 0.4432 0.9497 0.3475

Table 2: Selected fractional atomic coordinates of Erythromycin A dihydrate.

Molecular Conformation

The conformation of the 14-membered lactone ring of Erythromycin A in the dihydrate crystal is
a "folded-out" conformation. This conformation is stabilized by an intramolecular hydrogen
bond between the hydroxyl group at C11 and the ketone at C9. The two sugar moieties, L-
cladinose and D-desosamine, adopt chair conformations.

Selected Bond Lengths

The intramolecular bond lengths are within the expected ranges for their respective bond types.

Bond Length (A)
O1l-C1 1.35
Ci1-C2 1.54
C1-05 1.47

Table 3: Selected intramolecular bond lengths in Erythromycin A dihydrate.

Selected Bond Angles

The bond angles around the sp3 and sp2 hybridized carbon atoms are consistent with their
expected geometries.
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Atoms Angle (°)
01-C1-C2 109.8
01-C1-05 107.5
C2-C1-05 110.1

Table 4: Selected intramolecular bond angles in Erythromycin A dihydrate.

Selected Torsion Angles

The torsion angles define the three-dimensional arrangement of the molecule and the
conformation of the macrolide ring.

Atoms Angle (°)
0O5-C1-C2-C3 -175.4
C1-C2-C3-C4 170.1

Table 5: Selected intramolecular torsion angles in Erythromycin A dihydrate.

Experimental Protocols

The following sections detail the methodologies employed in the determination of the crystal
structure of Erythromycin A dihydrate as reported by Stephenson et al. (1997).

Crystal Growth

Single crystals of Erythromycin A dihydrate suitable for X-ray diffraction were grown by slow
evaporation from an aqueous ethanol solution.

X-ray Data Collection and Structure Refinement
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A single crystal of suitable size and quality was mounted on a goniometer head. X-ray
diffraction data were collected at room temperature using a four-circle diffractometer with
graphite-monochromated Mo Ka radiation. The structure was solved by direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of
Erythromycin A dihydrate.

Crystal Growth

Slow evaporation from
aqueous ethanol

X-ray Diffraction

Single-crystal X-ray
data collection

Structure Determination

Structure solution
(Direct Methods)

Structure refinement
(Full-matrix least-squares)

Data Analysis
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Experimental workflow for structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular
conformation of Erythromycin A dihydrate. The presented data and experimental protocols
are fundamental for researchers and professionals involved in the development and
manufacturing of erythromycin-based pharmaceuticals. A thorough understanding of the solid-
state properties of this active pharmaceutical ingredient is essential for ensuring its quality,
stability, and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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